3-[4-(3-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one
Description
The compound 3-[4-(3-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one features a benzofuran-1(3H)-one core linked to a piperazine ring substituted at the 4-position with a 3-methoxyphenyl group (Figure 1). Benzofuranone derivatives are notable for their diverse pharmacological activities, including anti-inflammatory and receptor-modulating properties. The piperazine moiety enhances binding affinity to neurotransmitter receptors (e.g., serotonin, dopamine), while the 3-methoxy group on the phenyl ring may influence electronic and steric interactions with biological targets .
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazin-1-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H20N2O3/c1-23-15-6-4-5-14(13-15)20-9-11-21(12-10-20)18-16-7-2-3-8-17(16)19(22)24-18/h2-8,13,18H,9-12H2,1H3 |
InChI Key |
BMOKGJBYKWVBJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the piperazine ring and the methoxyphenyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
3-[4-(3-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Benzoxazolone Derivatives
Compounds such as 3-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one () replace the benzofuranone core with a benzoxazolone structure.
Benzotriazinone Derivatives
3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one () features a benzotriazinone core, which increases nitrogen content and polarity. This modification may enhance metabolic stability but reduce blood-brain barrier permeability compared to benzofuranone derivatives .
Piperazine Substitution Patterns
Methoxyphenyl vs. Fluorophenyl
- 4-Fluorophenyl (): Fluorine’s electronegativity increases polarity and may enhance binding to receptors requiring halogen interactions (e.g., 5-HT1A) .
Methylpiperazine Derivatives
3-(4-Methylpiperazin-1-yl)isobenzofuran-1(3H)-one () replaces the 3-methoxyphenyl group with a methyl group.
Pharmacological Implications
Anti-Inflammatory Activity
Corrêa et al. (2017) reported that 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines exhibit anti-inflammatory effects via histamine H3R/H4R receptor modulation. While the target compound shares a benzofuran-piperazine scaffold, the absence of a dihydrofuran ring and presence of a 3-methoxyphenyl group may shift receptor selectivity .
Receptor Binding Hypotheses
Piperazine derivatives with 2-methoxyphenyl groups () often target serotonin receptors (e.g., 5-HT2A). The 3-methoxy substitution in the target compound could favor dopamine D2/D3 receptor interactions, as meta-substitutions are common in antipsychotic agents .
Physicochemical Properties
*Predicted using Lipinski’s Rule of Five.
Structural Flexibility and Conformation
- Target Compound: The single bond between piperazine and benzofuranone allows rotational freedom, enabling adaptation to receptor binding sites.
Biological Activity
3-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural arrangement that combines a benzofuran moiety with a piperazine ring, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O2, with a molecular weight of approximately 310.39 g/mol. The presence of the methoxy group on the phenyl ring enhances the compound's solubility and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its biological activity is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism of action is likely related to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism may involve induction of apoptosis and cell cycle arrest.
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, the compound exhibited an IC50 value indicative of significant cytotoxicity. Flow cytometry analysis revealed that treatment with this compound led to G1 phase cell cycle arrest and increased caspase-3/7 activity, suggesting an apoptotic mechanism.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction, G1 arrest |
| HCT-116 | 12.34 | Apoptosis induction |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act through:
- Receptor Modulation : Interaction with specific receptors involved in signaling pathways related to cancer proliferation.
- Enzyme Inhibition : Inhibition of enzymes crucial for bacterial survival or cancer cell metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
